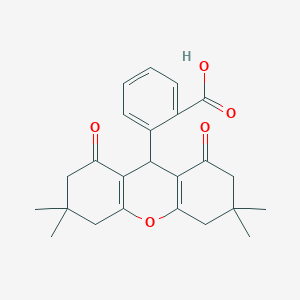![molecular formula C24H26N2O5S B11548461 2-[N-(4-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(2-phenoxyethyl)acetamide](/img/structure/B11548461.png)
2-[N-(4-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(2-phenoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[N-(4-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(2-phenoxyethyl)acetamide is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(4-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(2-phenoxyethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyphenylamine with 4-methylbenzenesulfonyl chloride to form N-(4-methoxyphenyl)-4-methylbenzenesulfonamide. This intermediate is then reacted with 2-phenoxyethylamine and acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[N-(4-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(2-phenoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[N-(4-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(2-phenoxyethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-[N-(4-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(2-phenoxyethyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)acetamide
- 4-Methoxybenzenamide, N-(4-methoxyphenyl)
- Acetamide, N-(4-methoxyphenyl)-N-methyl-
Uniqueness
2-[N-(4-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(2-phenoxyethyl)acetamide is unique due to its specific combination of functional groups and aromatic rings. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C24H26N2O5S |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2-phenoxyethyl)acetamide |
InChI |
InChI=1S/C24H26N2O5S/c1-19-8-14-23(15-9-19)32(28,29)26(20-10-12-21(30-2)13-11-20)18-24(27)25-16-17-31-22-6-4-3-5-7-22/h3-15H,16-18H2,1-2H3,(H,25,27) |
InChI Key |
INCZIVQPYXMSOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCOC2=CC=CC=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-[(E)-{2-[(4-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11548385.png)
![N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-4-methoxyaniline](/img/structure/B11548396.png)
![3-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11548401.png)
![2,4-dibromo-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol](/img/structure/B11548415.png)
![(1Z,3E)-3-[(3-chloro-2-methylphenyl)imino]-1-(4-chlorophenyl)prop-1-en-1-ol](/img/structure/B11548420.png)
![2-(1,3-benzothiazol-2-yl)-4-({(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}amino)phenol](/img/structure/B11548422.png)
![4-[(2E)-2-(2-methoxy-3-nitrobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11548423.png)
![N-[2-(4-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)ethyl]-N'-phenylethanediamide](/img/structure/B11548431.png)
![5-(allyloxy)-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol](/img/structure/B11548434.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(5-bromo-2-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11548435.png)
![N'-[(1E)-1-(4-Bromophenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11548451.png)
![Methyl 5-[(4-iodophenyl)amino]-5-oxopentanoate](/img/structure/B11548454.png)
![N-(4-Bromophenyl)-4-{4-[(4-bromophenyl)carbamoyl]phenoxy}benzamide](/img/structure/B11548459.png)
